molecular formula C7H7Cl2NO B3157231 O-[(3,4-dichlorophenyl)methyl]hydroxylamine CAS No. 84772-12-3

O-[(3,4-dichlorophenyl)methyl]hydroxylamine

Cat. No. B3157231
CAS RN: 84772-12-3
M. Wt: 192.04 g/mol
InChI Key: OVMBDDNTFJQHST-UHFFFAOYSA-N
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Description

O-[(3,4-dichlorophenyl)methyl]hydroxylamine, also referred to as DCPMH, is a chemical compound with a molecular weight of 192.04 g/mol. It is a derivative of hydroxylamine, with the hydroxyl hydrogen replaced by a methyl group .


Synthesis Analysis

DCPMH can be synthesized through the Mitsunobu reaction, where ethyl 2-arylhydrazinecarboxylates work as organocatalysts. They provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .


Molecular Structure Analysis

The molecular structure of DCPMH contains a total of 29 bonds, including 19 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 hydroxylamine (aliphatic) .


Chemical Reactions Analysis

DCPMH can participate in the Mitsunobu reaction, which is an oxidation-reduction condensation. This reaction has been widely used for the substitution of hydroxyl groups or inversion of the stereochemistry of secondary alcohols .


Physical And Chemical Properties Analysis

DCPMH is a solid substance at room temperature .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action for DCPMH is not specified in the search results, it’s worth noting that its derivative, methoxyamine, is known to covalently bind to apurinic/apyrimidinic (AP) DNA damage sites and inhibit base excision repair (BER). This may result in an increase in DNA strand breaks and apoptosis .

Safety and Hazards

DCPMH is classified under the GHS07 hazard class. It has several hazard statements, including H302, H312, H315, H319, H332, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

O-[(3,4-dichlorophenyl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMBDDNTFJQHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CON)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-[(3,4-dichlorophenyl)methyl]hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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